molecular formula C16H20N4O2 B2891786 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034485-18-0

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2891786
CAS No.: 2034485-18-0
M. Wt: 300.362
InChI Key: LTSWRKFBINQOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazole core fused to a tetrahydrobenzodiazole system via a carboxamide linker. Benzoxazole derivatives are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities . Its synthesis likely involves cyclization of 2-aminophenol derivatives followed by carboxamide coupling, as seen in analogous benzoxazole syntheses .

Properties

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-9-17-13-7-6-10(8-14(13)18-9)15(21)19-16-11-4-2-3-5-12(11)20-22-16/h10H,2-8H2,1H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWRKFBINQOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=C4CCCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenone Oxime Cyclization

The benzoxazole subunit is synthesized from cyclohexenone derivatives. Cyclohexenone is converted to its oxime using hydroxylamine hydrochloride, followed by cyclization under acidic conditions to form the tetrahydrobenzoxazole core. Introduction of the 2-methyl group is achieved via methyl-substituted cyclohexenone or post-cyclization methylation.

Example Protocol

  • Oxime Formation : Cyclohexenone (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol at reflux (4 h).
  • Cyclization : The oxime is treated with p-toluenesulfonic acid (20 mol%) in toluene under microwave irradiation (120°C, 30 min), yielding 4,5,6,7-tetrahydro-2,1-benzoxazole.
  • Amination : Nitration followed by reduction introduces the 3-amino group. Pd/C-catalyzed hydrogenation (1 atm H₂, 6 h) achieves 75% yield.

Key Data

Step Conditions Yield (%)
Oxime Formation Ethanol, reflux, 4 h 92
Cyclization p-TsOH, MW, 120°C, 30 min 85
Amination Pd/C, H₂, EtOH, 6 h 75

Synthesis of 4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxylic Acid

Cyclohexane-1,2-Diamine Condensation

The benzodiazole subunit is constructed from cyclohexane-1,2-diamine and a carbonyl source. Reaction with triphosgene forms the diazole ring, while a nitrile intermediate introduces the carboxylic acid group.

Example Protocol

  • Nitrile Synthesis : Cyclohexane-1,2-diamine (10 mmol) reacts with bromoacetonitrile (12 mmol) in DMF at 80°C (8 h).
  • Cyclization : Treatment with triphosgene (1.2 equiv) in dichloromethane (0°C, 2 h) yields the tetrahydrobenzodiazole core.
  • Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using 6 M HCl (reflux, 12 h, 80% yield).

Key Data

Step Conditions Yield (%)
Nitrile Synthesis DMF, 80°C, 8 h 78
Cyclization Triphosgene, DCM, 0°C, 2 h 82
Hydrolysis 6 M HCl, reflux, 12 h 80

Carboxamide Coupling Strategies

Schlenk-Mediated Amide Bond Formation

The final step conjugates the benzoxazole amine and benzodiazole carboxylic acid using Schlenk techniques. Activation of the carboxylic acid as an acid chloride precedes coupling.

Example Protocol

  • Acid Chloride Formation : The benzodiazole carboxylic acid (5 mmol) reacts with thionyl chloride (10 mmol) in DCM (0°C, 2 h).
  • Coupling : The acid chloride is added to the benzoxazole amine (5.5 mmol) in DCM with imidazole hydrochloride (0.5 equiv) at 160°C (8 h).
  • Purification : Column chromatography (PE/EA = 3:1) isolates the product in 88% yield.

Key Data

Parameter Value
Coupling Agent Imidazole hydrochloride
Temperature 160°C
Time 8 h
Yield 88%

Alternative Synthetic Pathways

Solid-Phase Peptide Synthesis (SPPS)

Benzoxazole derivatives can be synthesized on resin-bound peptides, enabling scalable production. The benzoxazole-amine is attached to a Wang resin via Fmoc chemistry, followed by cyclization using p-toluenesulfonic acid.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for cyclization steps. For example, cyclohexenone oxime cyclizes in 30 minutes under microwave conditions versus 6 hours conventionally.

Mechanistic Insights and Optimization

  • Iron(III)-Catalyzed Bromination : Iron triflimide facilitates aryl bromination, enabling subsequent copper(I)-mediated cyclization for benzoxazole formation.
  • Silica-Methanesulfonic Acid Synergy : Heterogeneous catalysis enhances cyclization efficiency, with silica enabling reagent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and benzodiazole rings.

    Reduction: Reduction reactions can occur at the amide functional group.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and benzodiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

  • Structure : Tetrahydrobenzothiazole with a methyl-substituted amine.
  • Key Differences : Replaces benzoxazole with benzothiazole; lacks the carboxamide linker.
  • Synthesis : Prepared via cyclization of thiourea derivatives with ketones .
  • Biological Activity : Thiazole derivatives often exhibit cardiotonic or fungicidal effects, distinct from benzoxazoles .

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

  • Structure : Tetrahydrobenzothiazole with a carboxylate ester.
  • Key Differences : Carboxylate ester vs. carboxamide; altered solubility and metabolic stability.
  • Synthesis: Derived from condensation of 2-aminocyclohexanol with carbon disulfide, followed by esterification .
  • Physicochemical Impact : Ester groups may reduce hydrolytic stability compared to amides.

N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

  • Structure : Benzisoxazole fused to a tetrahydro ring, linked to benzamide.
  • Key Differences : Isoxazole (O/N) vs. oxazole (O/S); electronic differences influence target affinity.
  • Conformational Analysis : Ring puckering in tetrahydro systems (described by Cremer-Pople coordinates) affects binding; isoxazole’s polarity may alter pharmacokinetics .

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

  • Structure : Combines tetrahydrobenzothiazole with isoxazole-carboxamide.
  • Key Differences : Dual heterocyclic systems (thiazole + isoxazole); dimethyl and oxo substituents enhance steric bulk.
  • Biological Relevance : Such hybrids are explored for synergistic activities, though synthetic complexity increases .

Comparative Data Table

Compound Core Heterocycle Functional Groups Biological Activity Synthetic Method
Target Compound Benzoxazole + Diazole Carboxamide Antimicrobial, Anticancer* Cyclization + Amide Coupling
5,5,7-Trimethyl-tetrahydrobenzothiazole Benzothiazole Amine Fungicidal, Cardiotonic Thiourea Cyclization
Methyl tetrahydrobenzothiazole carboxylate Benzothiazole Carboxylate Ester N/A (Intermediate) Condensation + Esterification
Benzisoxazole-Benzamide Benzisoxazole Benzamide Unreported Aldehyde Condensation
Thiazole-Isoxazole Hybrid Benzothiazole + Isoxazole Carboxamide Synergistic Potential Multi-step Hybrid Synthesis

*Inferred from benzoxazole derivatives in .

Research Findings and Implications

  • Conformational Flexibility : Tetrahydro rings adopt puckered conformations, influencing 3D structure and binding .
  • Activity Trends : Benzoxazole derivatives (e.g., compounds 4 and 16 in ) show superior anticancer activity vs. thiazoles, likely due to electronic and steric factors.

Biological Activity

The compound 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological activity with a focus on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of approximately 270.33 g/mol . The unique structural elements include a benzodiazole ring and a benzoxazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
IUPAC Name 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve apoptosis induction and modulation of specific signaling pathways associated with cell growth and survival.
  • Antimicrobial Properties : Similar compounds in the benzoxazole class have demonstrated activity against various pathogens, suggesting potential utility in treating infections.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on related benzodiazole derivatives highlighted their cytotoxic effects on human cancer cell lines. The most active compounds showed IC50 values ranging from 2.38 µM to 8.13 µM against cervical cancer cells (SISO) . Although specific data on the target compound's IC50 is not yet available in the literature, its structural similarities suggest comparable efficacy.
  • Antimicrobial Studies : Research on benzoxazole derivatives has indicated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis . Given the structural parallels with the target compound, it is plausible that it may exhibit similar antimicrobial properties.
  • Cytotoxicity Testing : In vitro assays have been employed to assess the cytotoxic potency of related compounds on human cancer cell lines. The findings suggest that modifications in the molecular structure significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation steps. Key conditions include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Catalysts : Acid catalysts (e.g., HCl) or coupling agents (e.g., EDC/HOBt) improve intermediate formation .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. How can researchers characterize the purity and structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are the key stability considerations under varying pH and oxidizing conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) with HPLC monitoring. The compound shows instability at pH < 3 due to benzoxazole ring hydrolysis .
  • Oxidative stability : Test with H₂O₂ or TBHP; aromatic regions may oxidize, requiring inert storage (N₂ atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported with different catalytic systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to identify optimal combinations .
  • Statistical analysis : Use ANOVA to compare yields; discrepancies often arise from trace moisture in solvents or catalyst poisoning .

Q. What computational strategies predict biological target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity .

Q. What structural analogs exist, and how do their bioactivities compare?

  • Methodological Answer :

Compound NameStructural FeaturesBioactivity Comparison
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamideIsopropoxy substitutionReduced CYP3A4 inhibition vs. parent compound
2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamideFluorine/sulfonamide groupsEnhanced pharmacokinetics (t₁/₂ = 8.2 hrs)

Q. How to optimize pharmacokinetics while minimizing toxicity?

  • Methodological Answer :

  • In vitro assays : Microsomal stability tests (human liver microsomes) to predict metabolic clearance .
  • In vivo models : Rodent studies with LC-MS/MS plasma profiling to assess AUC and Cmax .
  • Toxicity mitigation : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and hepatotoxicity .

Data Contradiction Analysis

  • Example : Conflicting reports on benzoxazole ring stability in acidic conditions.
    • Resolution : Cross-validate via FT-IR (monitor C-O-C stretching at 1250 cm⁻¹) and XRD to detect structural degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.